molecular formula C21H21O2P B14428501 Methyl(triphenyl)phosphanium acetate CAS No. 78717-92-7

Methyl(triphenyl)phosphanium acetate

Cat. No.: B14428501
CAS No.: 78717-92-7
M. Wt: 336.4 g/mol
InChI Key: MSCBBILDMBFFRV-UHFFFAOYSA-M
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Description

Methyl(triphenyl)phosphanium acetate is an organophosphorus compound that plays a significant role in organic synthesis. It is known for its application in the Wittig reaction, which is a method used to convert aldehydes and ketones into alkenes. This compound is characterized by its high polarity and basicity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(triphenyl)phosphanium acetate can be synthesized through the reaction of triphenylphosphine with methyl iodide, followed by the addition of acetic acid. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl(triphenyl)phosphanium acetate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of ylides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(triphenyl)phosphanium acetate has diverse applications in scientific research:

    Chemistry: It is widely used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.

    Biology: It serves as a reagent in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The primary mechanism of action of methyl(triphenyl)phosphanium acetate involves the formation of ylides. These ylides react with carbonyl compounds (aldehydes and ketones) to form alkenes through the Wittig reaction. The reaction proceeds via the formation of a four-membered ring intermediate, which then breaks down to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Similar Compounds

    Methylenetriphenylphosphorane: Another organophosphorus compound used in the Wittig reaction.

    Triphenylphosphine: A precursor in the synthesis of methyl(triphenyl)phosphanium acetate.

    Methyltriphenylphosphonium Bromide: Used in similar reactions as this compound.

Uniqueness

This compound is unique due to its specific application in the Wittig reaction, where it provides a reliable method for the synthesis of alkenes with precise control over the double bond location. Its high polarity and basicity also distinguish it from other similar compounds, making it a versatile reagent in organic synthesis .

Properties

CAS No.

78717-92-7

Molecular Formula

C21H21O2P

Molecular Weight

336.4 g/mol

IUPAC Name

methyl(triphenyl)phosphanium;acetate

InChI

InChI=1S/C19H18P.C2H4O2/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-2(3)4/h2-16H,1H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

MSCBBILDMBFFRV-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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